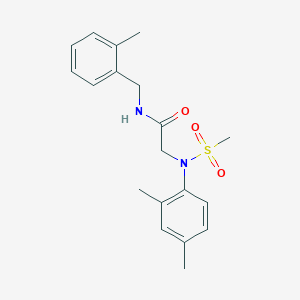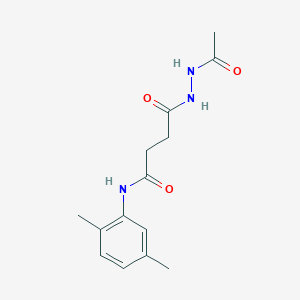
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide, also known as CMMPA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential therapeutic applications. CMMPA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide involves the inhibition of the COX-2 enzyme. By inhibiting the COX-2 enzyme, N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide reduces the production of inflammatory mediators such as prostaglandins. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to have a selective inhibitory effect on the COX-2 enzyme, which means that it does not affect the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, which are responsible for pain, fever, and inflammation. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has also been shown to have a selective inhibitory effect on the COX-2 enzyme, which means that it does not affect the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide in lab experiments is that it has a well-established synthesis method, and it is readily available. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has also been extensively studied, and its mechanism of action is well-understood. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide in lab experiments is that it is a synthetic compound, and its effects may not be representative of natural compounds. Furthermore, the use of N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide in lab experiments may not be relevant to its potential therapeutic applications in vivo.
Future Directions
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to have neuroprotective effects, and it may have potential therapeutic applications in these diseases. Another potential direction is to investigate the use of N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide in combination with other drugs for the treatment of cancer. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to have antitumor effects, and it may enhance the efficacy of other anticancer drugs. Furthermore, the development of more selective COX-2 inhibitors based on the structure of N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide may lead to the development of safer and more effective anti-inflammatory drugs.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has also been studied for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases. Furthermore, N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to have a selective inhibitory effect on the COX-2 enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-14(11)18-16(19)15(20-2)12-6-4-3-5-7-12/h3-10,15H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKMCXUWVBXCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3936602.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B3936607.png)
![1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B3936609.png)

![4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B3936635.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3936649.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B3936651.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3936653.png)
![2-{(1,3-benzodioxol-4-ylmethyl)[4-(methylthio)benzyl]amino}ethanol](/img/structure/B3936661.png)
![3,4,5-triethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936668.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3936671.png)
![4-({[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3936679.png)
![8-(4-chlorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936703.png)
